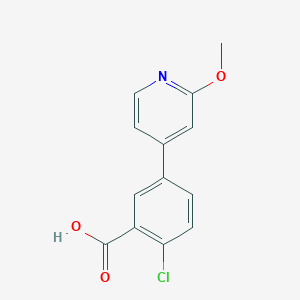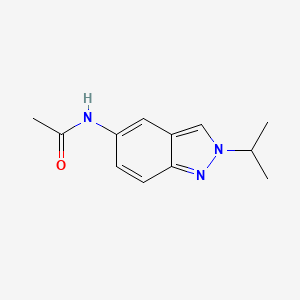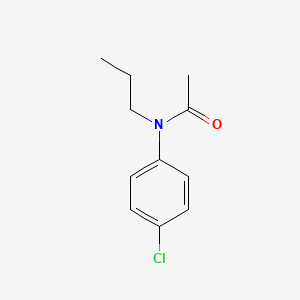
N-(4-Chlorophenyl)-N-propylacetamide
Descripción general
Descripción
N-(4-Chlorophenyl)-N-propylacetamide is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral and Neuroprotective Properties : A related compound, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, demonstrated significant antiviral and antiapoptotic effects in vitro. It also showed promising results in reducing viral load and increasing survival in mice infected with Japanese encephalitis virus (Ghosh et al., 2008).
Electrochemical Behavior : The electrochemical behavior of several N-hydroxy-N-arylacetamides, including N-(4-chlorophenyl) variants, was examined through cyclovoltammetry. These compounds displayed two oxidation potentials, contributing to the understanding of their electrochemical properties (Lenk & Riedl, 1990).
Antibacterial Activity : Compounds similar to N-(4-Chlorophenyl)-N-propylacetamide, specifically 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides, have been synthesized and tested for antibacterial activity against gram-positive and gram-negative bacteria. They showed moderate to good activity, suggesting potential as antibacterial agents (Desai et al., 2008).
Anticonvulsant Activity : A study on omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives, which are structurally similar, revealed that 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide was the most active compound against seizures induced by maximal electroshock (Aktürk et al., 2002).
Potential Pesticides : Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which are structurally related, have been characterized by X-ray powder diffraction and identified as potential pesticides (Olszewska, Tarasiuk & Pikus, 2009).
Catalytic Activity in Suzuki–Miyaura Reaction : N-(4-chlorophenyl)acetamide has been used in the synthesis of acetanilide palladacycles, which demonstrated efficient catalytic activity in the Suzuki–Miyaura reaction (Dewan et al., 2014).
Insecticidal Agents : Novel N-(4-chlorophenyl)-2-phenoxyacetamide derivatives were synthesized and evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis, showing promising results (Rashid et al., 2021).
α-Glucosidase Inhibitory Potential : A series of new N‐aryl/aralkyl derivatives of 2‐methyl‐2‐{5‐(4‐chlorophenyl)‐1,3,4‐oxadiazole‐2ylthiol}acetamide were synthesized and evaluated for α-glucosidase inhibitory potential. Several compounds were identified as promising inhibitors (Iftikhar et al., 2019).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-8-13(9(2)14)11-6-4-10(12)5-7-11/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJFHKIJHOAAEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=C(C=C1)Cl)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


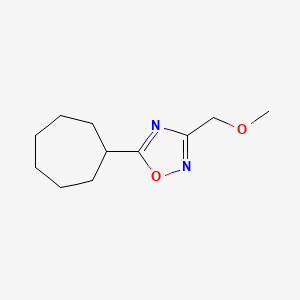
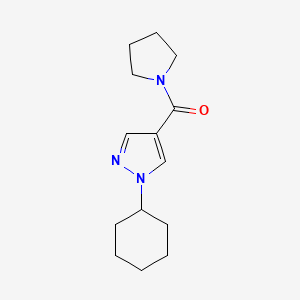
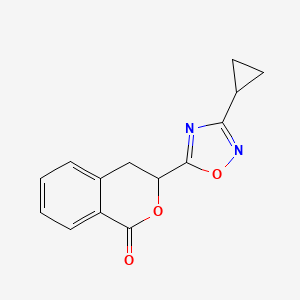
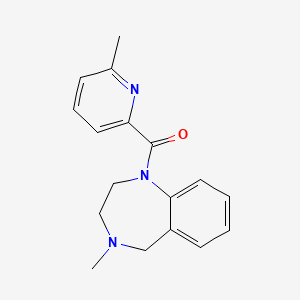

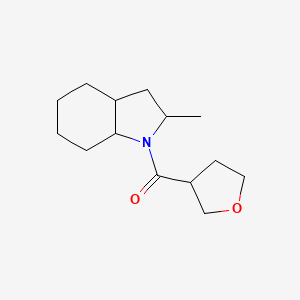
![1-[3-(4-Methylphenyl)thiomorpholin-4-yl]ethanone](/img/structure/B7622148.png)

